4H-1-Benzopyran-4-one, 3-iodo-7-methoxy-2-(4-methoxyphenyl)-
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Overview
Description
3-iodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 3-iodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the iodination of a chromen-4-one precursor. One common method is the regioselective iodination using molecular iodine and an oxidizing agent such as tert-butyl hydroperoxide (TBHP) in an alcohol solvent. This method is environmentally friendly and efficient, providing high yields of the desired product .
Chemical Reactions Analysis
3-iodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include molecular iodine, TBHP, and various nucleophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antioxidant, or anticancer properties.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The exact mechanism of action of 3-iodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of iodine and methoxy groups may enhance its binding affinity and selectivity for these targets, leading to its observed biological activities.
Comparison with Similar Compounds
3-iodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the iodine atom, which may result in different chemical and biological properties.
3-bromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains a bromine atom instead of iodine, which may affect its reactivity and biological activity.
3-chloro-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains a chlorine atom instead of iodine, which may also influence its properties. The presence of different halogen atoms (iodine, bromine, chlorine) can significantly impact the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of 3-iodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one.
Properties
CAS No. |
82517-07-5 |
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Molecular Formula |
C17H13IO4 |
Molecular Weight |
408.19 g/mol |
IUPAC Name |
3-iodo-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H13IO4/c1-20-11-5-3-10(4-6-11)17-15(18)16(19)13-8-7-12(21-2)9-14(13)22-17/h3-9H,1-2H3 |
InChI Key |
JDWMWRXXLHBRQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)I |
Origin of Product |
United States |
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